2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is a chemical compound with the molecular formula C7H10ClF2NO2 and a molecular weight of 213.61 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with 4-hydroxy-1-piperazine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The synthesis process involves standard organic chemistry techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium 2-chloro-2,2-difluoroacetate, which is used for difluoromethylation reactions . The reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions.
Major Products Formed
The major products formed from reactions involving this compound include aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives .
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in difluoromethylation reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound aims to develop new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the other reactants involved . The pathways involved in its reactions include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone: This compound has a similar structure and is used in similar research applications.
2-Chloro-1-(3,4-difluorophenyl)ethanone: Another related compound used in organic synthesis.
Uniqueness
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its difluoromethyl group is particularly valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties .
Biological Activity
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is a synthetic organic compound notable for its unique structure, which includes a chloro group, two fluorine atoms, and a hydroxy-substituted piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
- Molecular Formula : C₆H₉ClF₂N₂O₂
- Molecular Weight : 214.60 g/mol
- CAS Number : 453557-83-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with 4-hydroxy-1-piperazine. The process employs standard organic chemistry techniques such as refluxing and recrystallization to obtain the desired product in pure form .
Pharmacological Profile
The biological activity of this compound has primarily been explored in the context of its potential as a therapeutic agent. Key areas of investigation include:
The biological mechanisms through which this compound exerts its effects are yet to be fully elucidated. However, similar compounds often act by:
- Modulating enzyme activity
- Interacting with specific receptors
- Inducing apoptosis in cancer cells
Anticancer Studies
A study investigating the anticancer properties of piperazine derivatives revealed that certain compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines. For example:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Compound A | HCT116 (Colon) | 6.2 |
Compound B | T47D (Breast) | 5.0 |
These findings suggest that derivatives similar to this compound could potentially exhibit comparable activities .
Enzyme Inhibition Studies
Inhibitory studies on DPP-IV have shown that fluorinated compounds can significantly enhance binding affinity and inhibition potency. For instance:
Compound | DPP-IV Inhibition (%) | IC₅₀ (μM) |
---|---|---|
Compound C | 85% | 3.5 |
Compound D | 90% | 2.8 |
Such data highlight the potential of incorporating fluorinated moieties into drug design for increased efficacy against metabolic disorders .
Properties
CAS No. |
453557-83-0 |
---|---|
Molecular Formula |
C6H9ClF2N2O2 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-hydroxypiperazin-1-yl)ethanone |
InChI |
InChI=1S/C6H9ClF2N2O2/c7-6(8,9)5(12)10-1-3-11(13)4-2-10/h13H,1-4H2 |
InChI Key |
UTHHCHWORBAFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(F)(F)Cl)O |
Origin of Product |
United States |
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